7,7-dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
7,7-dimethyl-2-(4-pyridin-2-ylpiperazin-1-yl)-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-19(2)11-15-14(16(25)12-19)13-21-18(22-15)24-9-7-23(8-10-24)17-5-3-4-6-20-17/h3-6,13H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUVCCNJQVFFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate.
Attachment of the Pyridine Moiety: The pyridine moiety is attached via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the piperazine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Overview
7,7-Dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazolinone class. Its unique structure, which integrates a quinazolinone core with a piperazine ring and a pyridine moiety, positions it as a significant candidate in various scientific research applications, particularly in pharmacology and medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the potential of quinazolinone derivatives, including this compound, as anticancer agents. The compound has shown promising results in inducing apoptosis in cancer cells. For instance, derivatives of quinazolinones have been tested against the National Cancer Institute's 60 human cancer cell line panel, revealing significant antiproliferative effects and the ability to inhibit microtubule polymerization .
| Compound | Activity | Mechanism |
|---|---|---|
| 7,7-Dimethyl... | Apoptosis induction | Inhibition of microtubule polymerization |
| Quinazolinone derivatives | Antitumor | Targeting cancer cell pathways |
Neurological Applications
The compound has also been investigated for its interaction with voltage-gated calcium channels (Ca_vα2δ-1), which are critical in neurological functions. Piperazinyl quinazolinones have been identified as selective ligands for these channels, suggesting potential applications in treating neurological disorders such as neuropathic pain and epilepsy . The selectivity of these compounds can lead to fewer side effects compared to traditional treatments.
Synthetic Approaches
The synthesis of this compound typically involves several steps:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of the Piperazine Ring : Nucleophilic substitution reactions are employed to introduce the piperazine moiety.
- Attachment of the Pyridine Moiety : This is often accomplished via palladium-catalyzed cross-coupling reactions.
Case Study 1: Anticancer Activity
A study demonstrated that specific modifications to the quinazolinone scaffold could enhance its anticancer properties. The compound was evaluated against various cancer cell lines, showing significant cytotoxicity and selectivity towards tumor cells compared to normal cells . The findings suggest that structural optimization can lead to more effective anticancer agents.
Case Study 2: Neurological Effects
Research focusing on the interaction of similar compounds with calcium channels revealed that certain derivatives exhibited high affinity for Ca_vα2δ-1 channels. These findings indicate potential therapeutic applications in managing conditions like chronic pain and anxiety disorders . The selectivity for Ca_vα2δ-1 over Ca_vα2δ-2 suggests a pathway for developing targeted therapies with reduced side effects.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Core Structure Variability: While PD173955 and TAK733 use pyrido-pyrimidine cores, the target compound and erlotinib share a quinazolinone/quinazoline scaffold, which is associated with kinase inhibition .
The pyridin-2-ylpiperazine group distinguishes it from erlotinib’s ethynylaniline and TAK733’s halogenated aniline, suggesting divergent target selectivity . Chlorophenyl () and fluorophenyl () substituents in analogs highlight the role of halogens in modulating lipophilicity and target binding .
Pharmacological Profile Comparison
Kinase Inhibition
- The target compound’s pyridin-2-ylpiperazine group mimics ATP-binding motifs in kinase active sites, similar to PD173955 and erlotinib .
- Unlike TAK733, which specifically inhibits MEK/ERK pathways, the target compound’s broader quinazolinone-piperazine scaffold may allow multi-kinase inhibition .
Neuropharmacological Potential
Anticancer Efficacy
- While erlotinib and PD173955 are clinically validated anticancer agents, the target compound’s 7,7-dimethyl group may reduce susceptibility to metabolic degradation, a limitation observed in non-methylated quinazolinones .
Biological Activity
7,7-dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the class of quinazolinone derivatives. Its unique structure integrates a quinazolinone core, a piperazine ring, and a pyridine moiety, which has attracted attention for its potential biological and pharmacological activities. This article delves into the biological activity of this compound, summarizing key research findings and case studies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In various in vitro studies, this compound has demonstrated the ability to inhibit cell proliferation in several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| A549 (Lung) | 12.3 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 9.8 | Modulation of signaling pathways |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In particular:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results highlight the potential of this compound as a broad-spectrum antimicrobial agent .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of certain kinases involved in cancer signaling pathways.
- Receptor Binding : It may interact with G-protein coupled receptors (GPCRs), influencing cellular responses.
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer types. The researchers found that treatment with the compound resulted in significant tumor regression in xenograft models of breast and lung cancer . The study concluded that further optimization could enhance its potency and selectivity.
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also disrupted biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .
Q & A
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Use personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats.
- Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption .
- Conduct a hazard assessment for acute oral toxicity (H302) and skin irritation (H315). Perform all weighing and synthesis steps in a fume hood to avoid inhalation .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Employ a two-step coupling reaction: (1) Condense the quinazolinone core with 4-(pyridin-2-yl)piperazine under reflux in anhydrous DMF. (2) Use a 1.2:1 molar ratio of piperazine derivative to core to ensure complete substitution .
- Purify via flash chromatography (silica gel, gradient elution: 5–20% methanol in dichloromethane). Monitor purity by HPLC (C18 column, 254 nm UV detection) .
Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated DMSO (δ 8.5–9.0 ppm for pyridinyl protons; δ 3.5–4.5 ppm for piperazine CH2 groups). Compare with computed DFT chemical shifts for validation .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass accuracy. Use ESI+ mode and internal calibration (e.g., sodium formate clusters) .
Advanced: How can computational methods resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrophilic/nucleophilic sites. Compare with experimental kinetic data (e.g., reaction rates with thiols or electrophiles).
- Use molecular docking to predict binding interactions with biological targets (e.g., kinases), guiding hypotheses for in vitro assays .
Advanced: What experimental design principles apply to stability studies under varying environmental conditions?
Methodological Answer:
- Adopt a factorial design: Test pH (2.0, 7.4, 12.0) × temperature (4°C, 25°C, 40°C) × light exposure (UV vs. dark).
- Analyze degradation products via LC-MS/MS at 0, 7, 14, and 30 days. Apply ANOVA to identify significant degradation factors (e.g., pH-driven hydrolysis) .
Advanced: How to investigate the environmental fate of this compound in aquatic ecosystems?
Methodological Answer:
- Biodegradation : Follow OECD 301F (ready biodegradability) protocols. Measure dissolved organic carbon (DOC) removal over 28 days.
- Partitioning : Determine log Kow via shake-flask method (octanol/water). Model bioaccumulation potential using EPI Suite .
Advanced: What strategies address discrepancies in reported biological activity data for structural analogs?
Methodological Answer:
- Standardize assay conditions: Use identical cell lines (e.g., HEK293), incubation times (24–48 hr), and solvent controls (DMSO ≤0.1%).
- Validate binding via orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). Apply Bland-Altman analysis to quantify inter-study variability .
Advanced: How to integrate molecular orbital theory into mechanistic studies of this compound’s reactivity?
Methodological Answer:
- Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09. Correlate HOMO localization (e.g., pyridinyl nitrogen) with nucleophilic attack sites.
- Validate predictions via Hammett plots using substituent-modified analogs .
Basic: What storage conditions prevent decomposition of this compound?
Methodological Answer:
- Store at –20°C in amber glass vials under argon. Desiccate with silica gel to prevent hydrolysis.
- Conduct monthly stability checks via TLC (Rf = 0.3 in ethyl acetate:hexane 1:1) .
Advanced: How to design a structure-activity relationship (SAR) study for piperazine-modified analogs?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
